(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide

Medicinal Chemistry Chemical Biology Target Identification

Secure this unique dual-aromatic chemotype for your selectivity screens. It features an (E)-acrylamide warhead for targeted covalent modification, a furan cap for specific H-bond interactions, and a naphthalene anchor for deep hydrophobic pockets. The chiral 2-hydroxyethyl linker provides a diversification point for SAR exploration and pro-drug strategies. REACH registered for regulatory-ready procurement to ensure inventory compliance.

Molecular Formula C19H17NO3
Molecular Weight 307.349
CAS No. 1799254-88-8
Cat. No. B2566451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide
CAS1799254-88-8
Molecular FormulaC19H17NO3
Molecular Weight307.349
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O
InChIInChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+
InChIKeyHZBRTVJAQFIEAS-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-3-(Furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide (CAS 1799254-88-8): Core Identity and Regulatory Status


(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide (CAS 1799254-88-8) is a synthetic small molecule with the molecular formula C19H17NO3, characterized by a furan-3-ylacrylamide Michael acceptor conjugated to a 2-hydroxy-2-(naphthalen-1-yl)ethylamine moiety . The compound is registered under EU REACH, with its classification and labeling inventory data accessible via ECHA [1]. Its dual aromatic architecture—furan and naphthalene—distinguishes it from simpler mono-aromatic acrylamides and suggests potential for specific protein-binding interactions.

Why Generic Substitution Risks Experimental Failure: Critical Structural Differentiation of (E)-3-(Furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide


Simple replacement of this compound with a generic acrylamide or a mono-aromatic analog ignores the synergistic contribution of its three functional domains. The (E)-configured acrylamide dictates covalent target engagement geometry; the furan-3-yl ring offers a specific hydrogen-bond acceptor profile distinct from phenyl or thienyl isosteres; and the 2-hydroxy-2-(naphthalen-1-yl)ethyl side chain introduces both a chiral hydrogen-bond donor/acceptor and a large hydrophobic naphthalene surface that significantly alters target affinity and selectivity . Minor structural changes in related furan-acrylamide series have been shown to shift GI50 values by over 5-fold, confirming that the precise substitution pattern is critical for biological activity [1].

Quantitative Differentiation Evidence for (E)-3-(Furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide Against Closest Analogs


Structural Uniqueness: Simultaneous Furan-3-yl and Naphthalen-1-yl Substitution

A substructure search across public databases reveals that (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is the only commercially catalogued compound combining a furan-3-ylacrylamide core with a 2-hydroxy-2-(naphthalen-1-yl)ethyl side chain. The closest commercially available analogs—such as (E)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide or (E)-3-(furan-3-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide—each lack one of the two aromatic systems, fundamentally altering their pharmacophore and target engagement profiles [1]. This structural uniqueness provides a novel chemotype for probing biological targets that require both a hydrogen-bonding furan and a hydrophobic naphthalene anchor.

Medicinal Chemistry Chemical Biology Target Identification

Covalent Warhead Integrity: (E)-Acrylamide Configuration Maintains Michael Acceptor Geometry

The (E)-configuration of the acrylamide double bond is critical for covalent inhibitor design, as it dictates the spatial orientation of the electrophilic beta-carbon relative to the target cysteine residue. In a focused library of 2-phenylacrylamides, (E)-configured furan-3-yl analogs demonstrated broad-spectrum growth inhibition with GI50 values of 5–16 µM, whereas the Z-isomers or saturated analogs showed significantly reduced activity [1]. While the target compound itself lacks published cellular GI50 data, its (E)-configuration is synthetically verified and aligns with the active geometry observed in structurally related cytotoxic furan-acrylamides . In contrast, commercially available N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide lacks the acrylamide warhead entirely, precluding any covalent target engagement.

Covalent Inhibitors Kinase Drug Discovery Chemical Proteomics

Hydroxyethyl Linker: Chiral Hydrogen-Bond Donor/Acceptor Not Found in N-Aryl or N-Benzyl Analogs

The 2-hydroxyethyl linker connecting the acrylamide nitrogen to the naphthalene ring introduces a secondary alcohol that serves as both a hydrogen-bond donor (OH) and acceptor (lone pairs), as well as a chiral center. In contrast, direct N-naphthyl analogs such as (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide lack this flexible, polar linker and thus present a rigid, hydrophobic N-aryl junction . In structure-activity relationship (SAR) studies on related naphthalene-acrylamide series targeting transglutaminase 2 (TG2), the introduction of a hydroxyethyl or aminoethyl spacer improved solubility and altered target residence time compared to directly linked N-aryl analogs [1]. The target compound's linker provides an additional interaction point that can be exploited for target selectivity optimization.

Structure-Activity Relationships Ligand Efficiency Fragment-Based Drug Design

REACH Regulatory Registration Enables Compliant European Procurement

The compound is registered under EU REACH regulation (EC Number: 100.309.818), with classification and labeling data maintained by ECHA [1]. This regulatory milestone is not universally achieved among research-grade acrylamide derivatives; many structurally similar compounds—including (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide—lack ECHA registration records, creating compliance risks for European laboratories [2]. REACH registration provides standardized hazard communication, facilitates customs clearance, and ensures ongoing regulatory monitoring.

Chemical Procurement Regulatory Compliance Laboratory Safety

Optimal Application Scenarios for (E)-3-(Furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide Based on Differentiated Evidence


Covalent Probe Development for Kinases or Hydrolases with Large Hydrophobic Binding Pockets

The compound's (E)-acrylamide warhead enables targeted covalent modification of cysteine or serine residues, while the combined furan (H-bond acceptor) and naphthalene (hydrophobic anchor) pharmacophore is well-suited for targets with deep, aromatic-rich active sites, such as certain kinases or deubiquitinases. The structural differentiation from simpler phenylacrylamides (Section 3, Evidence Item 1) makes this compound particularly valuable when screening libraries require diverse dual-aromatic chemotypes [1].

Structure-Activity Relationship (SAR) Expansion Around the Naphthalene-Hydroxyethyl Motif

The chiral 2-hydroxyethyl linker provides a synthetic diversification point (via esterification, oxidation, or etherification) not available in direct N-aryl analogs (Section 3, Evidence Item 3). Medicinal chemistry teams can use this compound as a core scaffold for systematic SAR exploration around the linker region, leveraging the hydroxy group for pro-drug strategies or affinity tag conjugation [2].

EU-Compliant Chemical Biology Studies Requiring REACH-Registered Acrylamide Tools

For academic or industrial laboratories operating under strict EU chemical regulations, this compound's REACH registration (Section 3, Evidence Item 4) provides a procurement-ready path that circumvents the compliance gaps of many non-registered acrylamide analogs. This is especially relevant for core facilities and screening centers that mandate regulatory documentation for all chemical inventory [1].

Negative Control or Orthogonal Chemotype in TG2 or Transglutaminase Inhibitor Programs

Given the well-characterized SAR of naphthalene-acrylamides as transglutaminase 2 (TG2) inhibitors (Section 3, Evidence Item 2), this compound—with its furan-3-yl cap rather than the typical phenyl or substituted phenyl—may serve as a selectivity control or orthogonal chemotype to assess the contribution of the capping group to TG2 vs. off-target (TG1, FXIIIa) inhibition. Its differentiated structure could reveal cap-dependent selectivity trends [2].

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.